Bicyclo[1.1.1]pentan-2-ol
CAS No.: 22287-38-3
Cat. No.: VC16779084
Molecular Formula: C5H8O
Molecular Weight: 84.12 g/mol
* For research use only. Not for human or veterinary use.
![Bicyclo[1.1.1]pentan-2-ol - 22287-38-3](/images/structure/VC16779084.png)
Specification
CAS No. | 22287-38-3 |
---|---|
Molecular Formula | C5H8O |
Molecular Weight | 84.12 g/mol |
IUPAC Name | bicyclo[1.1.1]pentan-2-ol |
Standard InChI | InChI=1S/C5H8O/c6-5-3-1-4(5)2-3/h3-6H,1-2H2 |
Standard InChI Key | SUSMIDHMPFGUKR-UHFFFAOYSA-N |
Canonical SMILES | C1C2CC1C2O |
Introduction
Structural and Chemical Identity of Bicyclo[1.1.1]pentan-2-ol
Bicyclo[1.1.1]pentan-2-ol consists of a five-membered bicyclic system with two bridgehead carbons and a hydroxyl group at the 2-position. The molecule’s strain energy, estimated at ~40 kcal/mol, arises from its three fused cyclopropane-like rings . Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₈O | |
Molecular Weight | 84.12 g/mol | |
SMILES | C1C2CC1C2O | |
Boiling Point | Not experimentally determined | , |
LogP | 0.4 (Predicted) | |
Hydrogen Bond Donors | 1 |
The hydroxyl group’s positioning at the bridgehead creates distinct electronic and steric environments, enabling selective functionalization. X-ray crystallography of BCP derivatives reveals bond angles of ~90° at the bridgehead, contrasting sharply with the 120° angles typical of benzene rings .
Synthetic Routes to Bicyclo[1.1.1]pentan-2-ol
Dichlorocarbene Insertion
A seminal method involves dichlorocarbene insertion into bicyclo[1.1.0]butane precursors. This approach, detailed by Mortlock et al., yields BCP scaffolds through a [2+1] cycloaddition mechanism . Subsequent hydrolysis of chlorinated intermediates generates the hydroxyl group:
This route achieves moderate yields (40–60%) but requires handling highly reactive intermediates .
Bridgehead Functionalization
Recent advances enable direct hydroxylation of preformed BCPs. Transition-metal-catalyzed C–H activation strategies, such as those employing palladium complexes, introduce hydroxyl groups regioselectively . For example:
These methods offer improved atom economy but remain limited by substrate scope and catalyst costs .
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
Bicyclo[1.1.1]pentan-2-ol exhibits enhanced aqueous solubility compared to aromatic analogs due to reduced hydrophobicity (LogP = 0.4 vs. ~2.0 for phenol) . This property stems from the molecule’s inability to engage in π-π stacking and its increased exposed polar surface area (20.2 Ų) .
Spectroscopic Signatures
The absence of aromatic protons in the NMR spectrum provides a clear distinction from phenolic bioisosteres .
Applications in Medicinal Chemistry
LpPLA₂ Inhibition
Replacement of para-substituted phenyl groups with Bicyclo[1.1.1]pentan-2-ol in darapladib analogs (e.g., compound 5) maintained enzymatic inhibition (IC₅₀ = 2 nM) while reducing molecular weight by 14% and improving aqueous solubility 3-fold . Key comparisons:
Parameter | Phenyl Analog | BCP Analog | Improvement |
---|---|---|---|
Molecular Weight | 452 Da | 388 Da | -14% |
Solubility (μg/mL) | 12 | 36 | +200% |
PFI (Property Forecast) | 8.7 | 6.1 | -30% |
PFI = Property Forecast Index, a metric correlating with developability .
Metabolic Stability
The BCP core resists cytochrome P450 oxidation at the bridgehead position due to steric shielding. In rat hepatocyte assays, Bicyclo[1.1.1]pentan-2-ol derivatives showed 90% parent compound remaining after 1 hour versus 40% for aromatic controls .
Emerging Directions and Challenges
Heteroatom-Incorporated BCPs
Recent work explores oxygen- and nitrogen-containing analogs (e.g., 2-azabicyclo[1.1.1]pentan-5-ol) to modulate hydrogen-bonding capacity. Preliminary data suggest these variants maintain rigidity while offering new vectors for target engagement .
Scalable Production
Despite synthetic advances, industrial-scale synthesis remains challenging. Flow chemistry approaches using microreactors show promise for safer handling of dichlorocarbene intermediates, achieving throughputs of 50 g/hr in pilot studies .
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